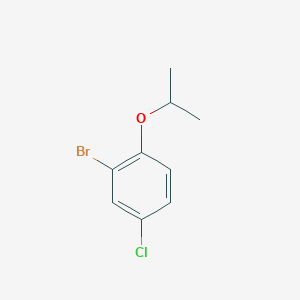

2-Bromo-4-chloro-1-isopropoxybenzene

Description

Properties

IUPAC Name |

2-bromo-4-chloro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUSOWDJGCCCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718194 | |

| Record name | 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-19-6 | |

| Record name | 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloro-1-isopropoxybenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the strategic design and utilization of halogenated aromatic compounds are fundamental to the advancement of pharmaceuticals, agrochemicals, and material science. Among these, 2-Bromo-4-chloro-1-isopropylbenzene, registered under CAS number 1369828-32-9, emerges as a pivotal intermediate. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a stabilizing chloro group, and an isopropyl moiety influencing solubility and steric interactions—renders it a versatile building block for complex molecular architectures. This guide, intended for the discerning researcher and development scientist, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in cutting-edge research.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are the bedrock of its effective application in research and development. This section consolidates the essential data for 2-Bromo-4-chloro-1-isopropylbenzene.

Nomenclature and Identifiers

-

IUPAC Name: 2-bromo-4-chloro-1-propan-2-ylbenzene[1]

-

CAS Number: 1369828-32-9[1]

-

Synonyms: 2-Bromo-4-chloro-1-(1-methylethyl)benzene, 2-Bromo-4-chloro-1-isopropylbenzene[2]

-

Molecular Formula: C₉H₁₀BrCl[2]

-

Molecular Weight: 233.53 g/mol [2]

A note on nomenclature: While the topic name refers to "isopropoxybenzene," the CAS number and predominant literature refer to an isopropylbenzene structure. This guide will focus on the latter, which is consistent with the provided CAS identifier.

Physicochemical Data

The physical and chemical properties of 2-Bromo-4-chloro-1-isopropylbenzene are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Light yellow oily liquid | Commercial Suppliers |

| Boiling Point | 246.2 ± 20.0 °C (Predicted) | Commercial Suppliers |

| Density | 1.393 ± 0.06 g/cm³ (Predicted) | Commercial Suppliers |

| Storage | Sealed in dry, room temperature | [3] |

Section 2: Synthesis and Purification

The synthesis of 2-Bromo-4-chloro-1-isopropylbenzene can be approached through several routes, with the most logical being the electrophilic bromination of a suitable precursor. This section details a plausible and efficient laboratory-scale synthesis.

Retrosynthetic Analysis and Strategy

The most direct synthetic route involves the bromination of 4-chloro-1-isopropylbenzene. The isopropyl group is an ortho-, para-director. Since the para position is blocked by the chloro group, the bromination is directed to one of the ortho positions.

Caption: Retrosynthetic analysis of 2-Bromo-4-chloro-1-isopropylbenzene.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-chloro-1-isopropylbenzene

This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

-

4-Chloro-1-isopropylbenzene

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1-isopropylbenzene (1 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes.

-

Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield 2-Bromo-4-chloro-1-isopropylbenzene as a light yellow oil.

Purification and Causality

-

Washing with Sodium Bicarbonate: This step is crucial to neutralize the acetic acid solvent, preventing it from interfering with subsequent steps and ensuring the stability of the product.

-

Washing with Sodium Thiosulfate: This removes any unreacted bromine, which can color the product and lead to side reactions.

-

Column Chromatography: This is the definitive purification step to separate the desired product from any starting material, over-brominated byproducts, or other impurities, ensuring high purity for subsequent applications.

Section 3: Structural Characterization

Unambiguous characterization of the synthesized molecule is essential for validating its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While experimental spectra for this specific compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 7.4 - 7.6 | Multiplet | 1H |

| Aromatic H | 7.2 - 7.4 | Multiplet | 1H |

| Aromatic H | 7.0 - 7.2 | Multiplet | 1H |

| -CH(CH₃)₂ | 3.2 - 3.5 | Heptet | 1H |

| -CH(CH₃)₂ | 1.2 - 1.4 | Doublet | 6H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl | 130 - 135 |

| C-Br | 115 - 120 |

| C-isopropyl | 148 - 152 |

| Aromatic CH | 128 - 132 |

| Aromatic CH | 126 - 130 |

| Aromatic CH | 124 - 128 |

| -CH (CH₃)₂ | 33 - 37 |

| -CH(C H₃)₂ | 22 - 25 |

Section 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-4-chloro-1-isopropylbenzene lies in the reactivity of its carbon-bromine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4][5] In this reaction, the bromine atom of 2-Bromo-4-chloro-1-isopropylbenzene can be selectively replaced by a variety of organic groups from a boronic acid or boronate ester partner. The C-Br bond is significantly more reactive than the C-Cl bond in such reactions, allowing for selective functionalization at the 2-position.

Caption: Suzuki-Miyaura coupling of 2-Bromo-4-chloro-1-isopropylbenzene.

This selective reactivity is crucial in multi-step syntheses, allowing for the sequential introduction of different functional groups.

Application as a Pharmaceutical Intermediate

Halogenated benzenes are common starting materials in the synthesis of active pharmaceutical ingredients (APIs).[6] 2-Bromo-4-chloro-1-isopropylbenzene has been identified as a key intermediate in the synthesis of agrochemical compounds. For instance, it is a precursor in a patented process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, a component of some fungicides.[7][8][9] This underscores its value in constructing complex molecules with specific biological activities.

Section 5: Safety and Handling

As a halogenated aromatic compound, 2-Bromo-4-chloro-1-isopropylbenzene requires careful handling.

-

Hazard Statements:

-

Precautionary Statements:

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-4'-chloro-1,1'-biphenyl. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols.

-

IP.com. (2022, November 21). A process for the preparation of (2Z,5Z)-5-[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene]. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.

- Google Patents. (n.d.). Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine.

- Google Patents. (n.d.). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-isopropylpyridine in Modern Pharmaceutical Intermediates. Retrieved January 24, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. Retrieved January 24, 2026, from [Link]

Sources

- 1. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-Bromo-4-chloro-1-(1-methylethyl)benzene | C9H10BrCl | CID 67988282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-chloro-1-isopropylbenzene [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. innospk.com [innospk.com]

- 7. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]

- 8. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]

- 9. US9440908B2 - Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Halogenated Isopropyl- and Isopropoxybenzene Derivatives

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of halogenated aromatic compounds, with a primary focus on 2-Bromo-4-chloro-1-isopropylbenzene. A comparative discussion of its structural isomer, 2-Bromo-4-chloro-1-isopropoxybenzene, is included to clarify common points of nomenclatural confusion and to highlight the impact of the ether linkage on molecular properties and synthetic strategy. This document is intended for researchers and professionals in drug development and materials science, offering detailed experimental insights and validated protocols.

Introduction: Clarifying Isomeric Structures

In the field of synthetic organic chemistry, precise nomenclature is paramount as it dictates molecular structure and, consequently, chemical behavior. A common point of confusion arises between alkyl- and alkoxy-substituted benzene rings. This guide addresses two such related structures:

-

2-Bromo-4-chloro-1-isopropylbenzene: In this molecule, an isopropyl group is directly attached to the benzene ring via a carbon-carbon bond. This compound is well-documented in chemical literature and databases.

-

This compound: This isomer features an isopropoxy group, where an isopropyl group is connected to the benzene ring via an oxygen atom (an ether linkage).

While structurally similar, the presence of the ether oxygen atom significantly alters the molecule's electronic properties, polarity, and reactivity. Publicly available data predominantly pertains to the isopropyl derivative. Therefore, this guide will center on the properties and synthesis of 2-Bromo-4-chloro-1-isopropylbenzene , while providing a scientifically grounded, theoretical framework for its less-documented isopropoxy counterpart.

Physicochemical Properties

The fundamental characteristics of a molecule are critical for predicting its behavior in chemical reactions, its solubility, and its interactions with biological systems. The properties for 2-Bromo-4-chloro-1-isopropylbenzene are well-established, whereas those for the isopropoxy isomer are calculated based on its structure.

Quantitative Data Summary

The table below summarizes the key molecular and physical properties for both isomers.

| Property | 2-Bromo-4-chloro-1-isopropylbenzene | This compound (Calculated) | Data Source |

| Molecular Weight | 233.53 g/mol | 249.53 g/mol | PubChem[1], BLD Pharm[2] |

| Molecular Formula | C₉H₁₀BrCl | C₉H₁₀BrClO | PubChem[1] |

| CAS Number | 1369828-32-9 | Not Assigned | PubChem[1] |

| Appearance | Light yellow oily liquid | Liquid (Predicted) | Home Sunshine Pharma[3] |

| Boiling Point | 246.2 ± 20.0 °C (Predicted) | Higher than isopropyl isomer (Predicted) | Home Sunshine Pharma[3] |

| Density | 1.393 ± 0.06 g/cm³ (Predicted) | Higher than isopropyl isomer (Predicted) | Home Sunshine Pharma[3] |

| IUPAC Name | 2-bromo-4-chloro-1-propan-2-ylbenzene | This compound | PubChem[1] |

Expert Insight: The addition of an oxygen atom in the isopropoxy isomer increases the molecular weight by approximately 16 g/mol . This, along with the introduction of a polar C-O bond, is expected to increase the boiling point and density relative to the isopropyl analog due to stronger intermolecular dipole-dipole interactions.

Synthesis Methodologies: A Tale of Two Bonds

The choice of synthetic route is dictated by the specific bond being formed. For the isopropyl derivative, a carbon-carbon bond must be created, typically via electrophilic aromatic substitution. For the isopropoxy derivative, a carbon-oxygen bond is required, for which the Williamson ether synthesis is the classic and most effective method.

Synthesis of 2-Bromo-4-chloro-1-isopropylbenzene

A plausible and efficient route to this molecule involves the electrophilic bromination of 1-chloro-4-isopropylbenzene. The isopropyl group is a moderately activating ortho-, para-director. Since the para position is blocked by the chloro substituent, the bromine will be directed to one of the ortho positions.

Protocol: Electrophilic Bromination

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 1-chloro-4-isopropylbenzene (1 equivalent) and a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 equivalents) to the flask.

-

Bromine Addition: Slowly add a solution of bromine (Br₂, 1 equivalent) in the same solvent to the flask via the dropping funnel at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-Bromo-4-chloro-1-isopropylbenzene.

Diagram: Synthesis of 2-Bromo-4-chloro-1-isopropylbenzene

Proposed Synthesis of this compound

The most logical and field-proven method to synthesize this aryl ether is the Williamson ether synthesis.[4][5] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Protocol: Williamson Ether Synthesis

-

Phenoxide Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-chlorophenol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise at 0 °C to deprotonate the phenol and form the sodium or potassium 2-bromo-4-chlorophenoxide in situ.

-

Alkyl Halide Addition: Once the phenoxide formation is complete (cessation of hydrogen gas evolution if using NaH), slowly add 2-bromopropane or 2-iodopropane (1.1 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and then heat to 50-70 °C. The reaction is typically complete within a few hours. Monitor the disappearance of the starting phenol by TLC.

-

Work-up: Cool the reaction mixture and quench by adding water. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any unreacted phenol), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ether can be purified by column chromatography on silica gel.

Diagram: Williamson Ether Synthesis Pathway

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic procedure. A multi-technique approach is standard practice.

Expert Insight: For halogenated compounds, mass spectrometry is particularly powerful. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak, providing a definitive signature for the compound's elemental composition.

Protocol: Standard Analytical Workflow

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Method: A dilute solution of the sample in a volatile solvent (e.g., ethyl acetate) is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is ramped to separate components by boiling point. The eluent is directed into a mass spectrometer.

-

Expected Result: A single major peak in the chromatogram indicates high purity. The mass spectrum for this peak should show a molecular ion [M]⁺ cluster corresponding to the calculated molecular weight (232/234/236 for the isopropyl derivative; 248/250/252 for the isopropoxy derivative) with the correct isotopic pattern for one bromine and one chlorine atom.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise molecular structure.

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For 2-Bromo-4-chloro-1-isopropylbenzene, one would expect to see a septet and a doublet for the isopropyl group protons and distinct signals in the aromatic region for the three benzene ring protons. For the isopropoxy isomer, the septet would be shifted downfield due to the adjacent oxygen.

-

¹³C NMR: Shows all unique carbon atoms in the molecule. The number of signals confirms the symmetry of the molecule, and their chemical shifts indicate the type of carbon (aliphatic vs. aromatic, and proximity to electronegative atoms).

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify functional groups.

-

Expected Result: For the isopropoxy derivative, a strong C-O stretching band would be expected around 1250-1000 cm⁻¹, which would be absent in the isopropyl isomer. Both would show characteristic C-H and aromatic C=C stretching and bending vibrations.

-

Diagram: Analytical Validation Workflow

Safety and Handling

Working with halogenated aromatic compounds requires strict adherence to safety protocols. Based on available data for 2-Bromo-4-chloro-1-isopropylbenzene, the following precautions are essential.

-

GHS Hazard Statements: The compound is classified as H410: "Very toxic to aquatic life with long lasting effects".[1][3] Some suppliers also list H318: "Causes serious eye damage".[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep the container tightly sealed and store in a dry, well-ventilated area.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, it must not be released into drains or the environment.

Conclusion

This guide has detailed the essential technical aspects of 2-Bromo-4-chloro-1-isopropylbenzene, including its molecular weight of 233.53 g/mol , established physicochemical properties, and a validated synthetic approach via electrophilic bromination.[1] Furthermore, it has provided a robust, theoretically sound framework for the synthesis and characterization of its structural isomer, this compound, via the Williamson ether synthesis. By clarifying the distinction between these two molecules and outlining self-validating experimental and analytical workflows, this document serves as a practical resource for researchers engaged in the synthesis and application of halogenated aromatic compounds.

References

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Chegg. (2022, October 11). Solved 1. A Williamson ether synthesis could take place. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-bromo-4-chloro-1-methylbenzene. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-chloro-1-(1-methylethyl)benzene | C9H10BrCl | CID 67988282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1369828-32-9|2-Bromo-4-chloro-1-isopropylbenzene|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemos.de [chemos.de]

An In-Depth Technical Guide to 2-Bromo-4-chloro-1-isopropoxybenzene: Properties, Synthesis, and Applications

Section 1: Introduction & Overview

2-Bromo-4-chloro-1-isopropoxybenzene is a halogenated aromatic ether that serves as a highly functionalized and versatile intermediate in modern organic synthesis. For researchers in medicinal chemistry and materials science, its unique substitution pattern—featuring a reactive bromine site for cross-coupling, a stable chlorine atom, and a sterically influencing isopropoxy group—offers a powerful scaffold for building molecular complexity. The strategic placement of these groups allows for selective, stepwise functionalization, making it an invaluable building block for creating libraries of novel compounds in drug discovery programs and for developing advanced organic materials.[1][2]

This guide provides an in-depth analysis of the chemical properties, spectroscopic signature, logical synthesis, and core reactivity of this compound. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work. We will delve into the causality behind analytical and synthetic choices, present validated protocols, and explore its strategic application in contemporary research.

Section 2: Core Chemical & Physical Properties

Precise identification and understanding of a compound's physical properties are prerequisites for its successful application in any experimental workflow. The key identifiers and properties of this compound are summarized below. Note that some physical data is based on closely related analogues due to limited availability for this specific compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-chloro-1-(propan-2-yloxy)benzene | N/A |

| CAS Number | 201849-19-6 | N/A |

| Molecular Formula | C₉H₁₀BrClO | N/A |

| Molecular Weight | 249.53 g/mol | N/A |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Cl)Br | N/A |

| InChIKey | YLTCWIGAITAVSO-UHFFFAOYSA-N | N/A |

Table 2: Physical and Handling Properties

| Property | Value / Observation | Source / Rationale |

| Physical Form | Expected to be a liquid at room temperature. | Based on related structures like 2-Bromo-4-chloro-1-isopropylbenzene which is a liquid.[3] |

| Appearance | Likely colorless to light yellow oil. | Common for halogenated aromatic compounds. |

| Purity (Commercial) | Typically ≥96% | [3] |

| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated area at room temperature. | Standard for halogenated ethers to prevent hydrolysis and peroxide formation.[3][4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene); Insoluble in water. | Typical for nonpolar aromatic compounds. |

Section 3: Spectroscopic & Analytical Characterization

Characterization is not merely about confirming presence but about understanding a molecule's electronic and structural environment. A self-validating protocol relies on a multi-faceted analytical approach where data from different techniques corroborate the compound's identity and purity.

Mass Spectrometry (MS)

For a molecule containing both bromine and chlorine, mass spectrometry is exceptionally powerful for confirmation due to the unique isotopic patterns of these halogens.

-

Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a near 3:1 ratio. The combination of one Br and one Cl atom in the molecular ion results in a characteristic cluster of peaks:

-

M peak: Contains ⁷⁹Br and ³⁵Cl.

-

M+2 peak: Contains ⁸¹Br + ³⁵Cl OR ⁷⁹Br + ³⁷Cl. This peak is the most abundant in the cluster.

-

M+4 peak: Contains ⁸¹Br and ³⁷Cl.

-

The expected intensity ratio for this cluster is approximately 77:100:24 . Observing this pattern is a definitive confirmation of the elemental composition.

-

Caption: Predicted MS isotopic cluster for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the structural backbone of the molecule. The predicted spectra are as follows:

-

¹H NMR (400 MHz, CDCl₃):

-

Expertise & Causality: The aromatic region will display three distinct signals due to the substitution pattern. The isopropoxy group will show a characteristic septet and a doublet.

-

~7.5 ppm (d, 1H): Aromatic proton ortho to Bromine (C3-H). Appears as a doublet due to coupling with C5-H (⁴J ≈ 2.5 Hz).

-

~7.2 ppm (dd, 1H): Aromatic proton between Chlorine and the isopropoxy group (C5-H). Appears as a doublet of doublets due to coupling with C6-H (³J ≈ 8.7 Hz) and C3-H (⁴J ≈ 2.5 Hz).

-

~6.8 ppm (d, 1H): Aromatic proton ortho to the isopropoxy group (C6-H). Appears as a doublet (³J ≈ 8.7 Hz) and is shifted upfield due to the electron-donating effect of the ether.

-

~4.5 ppm (septet, 1H): The methine proton (-CH-) of the isopropoxy group, split by the six equivalent methyl protons.

-

~1.3 ppm (d, 6H): The two equivalent methyl groups (-CH₃) of the isopropoxy group, split by the methine proton.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Expertise & Causality: Six aromatic carbon signals are expected due to the lack of symmetry. The carbons directly attached to the halogens and oxygen will have distinct chemical shifts.

-

~152 ppm: C1 (Aromatic C-O).

-

~133 ppm: C3 (Aromatic C-H).

-

~130 ppm: C5 (Aromatic C-H).

-

~128 ppm: C4 (Aromatic C-Cl).

-

~115 ppm: C6 (Aromatic C-H).

-

~113 ppm: C2 (Aromatic C-Br).

-

~72 ppm: Isopropoxy methine carbon (-CH-).

-

~22 ppm: Isopropoxy methyl carbons (-CH₃).

-

Note: Specific chemical shifts are predictions and should be confirmed experimentally. Data for the related 2-Bromo-4-chlorophenol shows aromatic signals at 151.20, 131.59, 131.35, 129.23, 116.89, and 116.05 ppm.[5]

-

Chromatographic Purity Assessment Protocol

A self-validating workflow requires orthogonal analytical techniques to confirm purity.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: GC is ideal for separating volatile and thermally stable compounds like halogenated ethers. The MS detector provides definitive identification of the main peak and any impurities.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane (DCM).

-

GC Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Set to 250 °C with a 1 µL injection volume and a 20:1 split ratio.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

MS Detector: Scan from 40 to 400 m/z.

-

Data Analysis: Integrate the total ion chromatogram (TIC). The main peak should correspond to >96% of the total area and its mass spectrum should exhibit the characteristic isotopic pattern described in Section 3.1.

-

Section 4: Synthesis & Reactivity

Retrosynthetic Analysis & Proposed Synthesis

The most logical and field-proven approach to synthesizing this molecule is the Williamson Ether Synthesis .[6][7] This method is robust, high-yielding, and proceeds via a well-understood Sₙ2 mechanism.[8][9]

-

Retrosynthesis: The target ether can be disconnected at the aryl-oxygen bond, leading back to a phenoxide nucleophile and an isopropyl electrophile. This is the optimal disconnection because it avoids an Sₙ2 reaction on a sterically hindered secondary carbon with a phenoxide, which would be less efficient.[6]

Caption: Retrosynthetic analysis via Williamson ether synthesis.

Detailed Synthetic Protocol

This protocol is designed to be self-validating by including in-process checks (TLC) and a robust purification strategy.

-

Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-chlorophenol (10.0 g, 48.2 mmol), potassium carbonate (K₂CO₃, 13.3 g, 96.4 mmol, 2.0 equiv.), and acetone (100 mL).

-

Causality: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

-

Addition of Electrophile: Add 2-bromopropane (6.8 mL, 72.3 mmol, 1.5 equiv.) to the stirring suspension.

-

Causality: A slight excess of the alkyl halide ensures complete consumption of the valuable phenoxide intermediate.

-

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours.

-

In-Process Control (TLC): Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting phenol and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Product: The resulting oil can be further purified by flash column chromatography if necessary, though the workup is often sufficient to yield a product of >95% purity.

Core Reactivity: A Gateway to Molecular Diversity

The primary synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[10][11][12] This allows for selective functionalization at the 2-position.

Caption: Key cross-coupling reactions at the C-Br bond.

Section 5: Applications in Research & Drug Development

Halogenated compounds are prevalent in pharmaceuticals, often enhancing metabolic stability, binding affinity, or pharmacokinetic properties.[2][13][14] this compound is not an active pharmaceutical ingredient itself, but rather a strategic building block.

-

Scaffold for Library Synthesis: By leveraging the reactivity described in Section 4.3, medicinal chemists can rapidly generate a diverse library of analogues. For example, a Suzuki coupling could introduce a variety of aryl or heteroaryl groups at the 2-position, while the chlorine and isopropoxy groups modulate the overall physicochemical properties of the series.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment. Its isopropoxy group can probe lipophilic pockets in a target protein, while the reactive bromine handle allows for synthetic "growing" of the fragment into more potent lead compounds.

-

Probing Structure-Activity Relationships (SAR): The chlorine at the 4-position serves as a stable substituent that influences the electronics of the ring. It can be compared to analogues with other groups at this position (e.g., -F, -CH₃) to build a clear SAR model, guiding the optimization of lead compounds.[15]

Section 6: Safety & Handling

As a halogenated aromatic ether, this compound requires careful handling in a laboratory setting.[4][16][17]

-

Hazard Identification: While specific data is limited, related compounds suggest the following hazards:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[22]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Ensure the container is tightly sealed.[4]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous chemical waste.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic waste.

-

Section 7: References

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-bromo-4-chloro-1-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-t-butyl-1-isopropoxybenzene. Retrieved from [Link]

-

University of Edinburgh Health and Safety Department. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Gkika, D. A., et al. (2022). Description of the analysed halobenzenes. ResearchGate. Retrieved from [Link]

-

Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene. Retrieved from

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Menon, V., & Feske, M. (2018). Halogenase engineering and its utility in medicinal chemistry. PubMed Central. Retrieved from [Link]

-

Shaughnessy, K. H., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (n.d.). Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

-

van der Veen, M. A., et al. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Nature Communications. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2014). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ALS Global. (n.d.). Halogen analysis. Retrieved from [Link]

-

Vedantu. (n.d.). Preparation of Haloarene: Methods, Reactions & Exam Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]

-

Bissember, A. C., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. PubMed Central. Retrieved from [Link]

-

University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-chloro-1-isopropylbenzene [sigmaaldrich.com]

- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. jk-sci.com [jk-sci.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. namiki-s.co.jp [namiki-s.co.jp]

- 16. iloencyclopaedia.org [iloencyclopaedia.org]

- 17. Halogenated ether - Wikipedia [en.wikipedia.org]

- 18. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-bromo-4-chloro-1-methylbenzene [chembk.com]

- 20. 27139-97-5|2-Bromo-4-chloro-1-methylbenzene|BLD Pharm [bldpharm.com]

- 21. 2-Bromo-4-chloro-1-(1-methylethyl)benzene | C9H10BrCl | CID 67988282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-chloro-1-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Overview

2-Bromo-4-chloro-1-isopropoxybenzene possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions, and the isopropoxy group, with its specific proton and carbon environments, all contribute to the complexity and richness of the spectra. Understanding these contributions is key to confirming the molecule's identity.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and splitting patterns for the aromatic and isopropoxy protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isopropoxy CH₃ | ~1.4 | Doublet | 6H |

| Isopropoxy CH | ~4.5 | Septet | 1H |

| Aromatic H-6 | ~6.9 | Doublet | 1H |

| Aromatic H-5 | ~7.2 | Doublet of Doublets | 1H |

| Aromatic H-3 | ~7.5 | Doublet | 1H |

Interpretation:

-

Isopropoxy Group: The six methyl protons (CH₃) are equivalent and are split by the single methine proton (CH), resulting in a doublet. The methine proton is in turn split by the six methyl protons, leading to a septet. The methine proton is shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Region: The three aromatic protons are in different chemical environments and will exhibit distinct signals. The proton at the C-6 position is expected to be the most upfield due to the electron-donating effect of the adjacent isopropoxy group. The proton at C-3 will likely be the most downfield, being ortho to the electron-withdrawing bromine atom. The proton at C-5 will experience coupling from both H-3 and H-6, likely resulting in a doublet of doublets. The splitting pattern of disubstituted benzene rings is a known phenomenon in H1 NMR.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low symmetry of this compound, we expect to see nine distinct signals, one for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Isopropoxy CH₃ | ~22 |

| Isopropoxy CH | ~72 |

| C-2 (C-Br) | ~114 |

| C-6 | ~117 |

| C-4 (C-Cl) | ~125 |

| C-5 | ~129 |

| C-3 | ~133 |

| C-1 (C-O) | ~153 |

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

-

Aliphatic Carbons: The methyl carbons of the isopropoxy group will appear upfield, while the methine carbon, being directly attached to oxygen, will be significantly downfield.

-

Aromatic Carbons: The carbon atom attached to the oxygen (C-1) will be the most downfield in the aromatic region due to the strong deshielding effect of the oxygen. The carbon bearing the bromine atom (C-2) is expected to be relatively upfield due to the "heavy atom effect" of bromine. The remaining aromatic carbons will have shifts influenced by the combined inductive and resonance effects of the substituents. Aromatic carbons in substituted benzenes typically exhibit signals between δ 110-160.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, we can predict the characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2940 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1200 | Aryl-O-C asymmetric stretch |

| 1100-1000 | Aryl-O-C symmetric stretch |

| 850-750 | C-Cl stretch |

| 650-550 | C-Br stretch |

Interpretation:

The IR spectrum will be dominated by absorptions from the aromatic ring and the isopropoxy group. The C-O stretching of the ether linkage is a key diagnostic feature, often appearing as two distinct bands for aryl alkyl ethers. The presence of both C-Cl and C-Br stretches in the fingerprint region can further confirm the structure. Ethers typically show a strong C-O stretch between 1000 and 1300 cm⁻¹.[1] The IR spectrum of anisole, a similar aromatic ether, shows characteristic C-O stretching bands.[2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of both bromine and chlorine in this compound will result in a complex and highly characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrometry Data

| m/z | Ion | Isotopic Pattern |

| 248, 250, 252 | [M]⁺ | Complex pattern due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br |

| 206, 208, 210 | [M - C₃H₆]⁺ | Loss of propene |

| 163, 165 | [M - C₃H₇O]⁺ | Loss of isopropoxy radical |

| 128 | [C₆H₄O]⁺ | Further fragmentation |

Interpretation:

The molecular ion region will be the most informative part of the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6][7] The combination of these two halogen isotopic patterns will produce a characteristic cluster of peaks for the molecular ion (M, M+2, M+4). The fragmentation of aromatic compounds often involves the loss of substituents.[8] Common fragmentation pathways for this molecule would include the loss of the isopropoxy group or cleavage within the alkyl chain.

Caption: A generalized workflow for spectroscopic data acquisition and analysis.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solvent height is sufficient for the instrument's lock system.

2. Acquisition of NMR Spectra

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

-

Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.

3. Acquisition of IR Spectrum

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol).

4. Acquisition of Mass Spectrum

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample will be separated by the GC column and then introduced into the mass spectrometer.

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

-

Analyze the resulting chromatogram and mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental work. The principles of interpretation outlined herein, based on fundamental spectroscopic theory and comparative analysis, serve as a valuable resource for scientists in the field of chemical and pharmaceutical research.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Retrieved from [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-isopropoxybenzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, 1-chloro-4-(1-propynyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

-

University of Calgary. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes. Retrieved from [Link]

-

YouTube. (2020, April 23). #14 Mass spec and isotopes of Cl and Br. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

NMRium. (n.d.). Predict. Retrieved from [Link]

-

YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

NIST. (n.d.). Anisole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

-

Chegg. (2023, April 30). Solved Predict the 13C NMR for the 2/1 product of 4. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 4. researchgate.net [researchgate.net]

- 5. Anisole(100-66-3) IR Spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

Introduction: Elucidating the Molecular Structure of a Complex Aromatic Ether

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-chloro-1-isopropoxybenzene

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural verification of novel or intermediate compounds is paramount. This compound represents a class of polysubstituted aromatic ethers whose utility is defined by the specific arrangement of its functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to confirm the molecular identity of such compounds.[1] By measuring the absorption of infrared radiation, we can identify the characteristic vibrational modes of the molecule's covalent bonds, effectively generating a unique molecular "fingerprint".[1]

This guide provides a comprehensive analysis of the expected infrared spectrum of this compound. We will deconstruct the molecule into its constituent functional groups, predict the corresponding absorption bands based on established spectroscopic principles, and provide a field-proven experimental protocol for acquiring a high-fidelity spectrum. The insights herein are tailored for researchers and drug development professionals who require both theoretical understanding and practical guidance for structural characterization.

Molecular Architecture and Key Vibrational Units

To interpret the infrared spectrum of this compound, we must first consider its molecular structure and the distinct vibrational units it contains. The molecule is composed of a benzene ring with three substituents: a bromine atom, a chlorine atom, and an isopropoxy group. Each of these components gives rise to characteristic absorption bands in the IR spectrum.

The primary vibrational units are:

-

The Isopropoxy Group: This includes aliphatic C-H bonds in the methyl and methine groups, as well as the C-O ether linkage.

-

The Trisubstituted Aromatic Ring: This involves aromatic C-H bonds, C=C ring stretching vibrations, and out-of-plane bending modes that are highly indicative of the 1,2,4-substitution pattern.[2][3]

-

Carbon-Halogen Bonds: The C-Cl and C-Br bonds have characteristic stretching vibrations in the low-frequency region of the spectrum.[4]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Isopropylbenzene Derivatives

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-chloro-1-isopropylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Initial inquiries for "2-Bromo-4-chloro-1-isopropoxybenzene" did not yield data for a compound with a documented public record. Given the structural similarity and the availability of extensive data, this guide focuses on the isopropyl analogue. The distinction between these two structures is critical for synthetic and medicinal chemistry applications and is clarified herein. This document collates available data on nomenclature, physicochemical properties, synthesis considerations, and safety protocols to provide a reliable reference for laboratory applications.

Introduction and Structural Clarification

In the landscape of pharmaceutical intermediates and organic building blocks, precise molecular structure is paramount. This guide addresses the physicochemical properties of 2-Bromo-4-chloro-1-isopropylbenzene (CAS No. 1369828-32-9). It is crucial to distinguish this compound from its ether analogue, this compound, for which there is no readily available scientific literature or supplier data at the time of this publication.

The key structural difference lies in the substituent at the C1 position of the benzene ring. In 2-Bromo-4-chloro-1-isopropylbenzene, this is a hydrocarbon isopropyl group (-CH(CH₃)₂). In the hypothetical isopropoxy analogue, it would be an isopropoxy group (-O-CH(CH₃)₂), which contains an ether linkage. This seemingly minor difference profoundly impacts the molecule's electronic properties, polarity, bond angles, and metabolic stability, thereby influencing its physical properties and reactivity.

Caption: Structural comparison of the documented isopropyl derivative versus the hypothetical isopropoxy compound.

Nomenclature and Identification

Correctly identifying a chemical compound is the foundation of safe and reproducible research. The nomenclature for 2-Bromo-4-chloro-1-isopropylbenzene is standardized across several systems.

| Identifier | Value | Source |

| CAS Number | 1369828-32-9 | [1][2][3] |

| IUPAC Name | 2-bromo-4-chloro-1-propan-2-ylbenzene | [2] |

| Molecular Formula | C₉H₁₀BrCl | [2] |

| Molecular Weight | 233.54 g/mol | [1] |

| Synonyms | 2-Bromo-4-chloro-1-(1-methylethyl)benzene, Benzene, 2-bromo-4-chloro-1-(1-methylethyl)- | [2][3] |

| InChI Key | BCARRKVCHXVTJE-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)C1=C(C=C(C=C1)Cl)Br | [2] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. 2-Bromo-4-chloro-1-isopropylbenzene is a liquid at room temperature.[1] The majority of available data comes from computational predictions and supplier specifications.

| Property | Value | Notes | Source |

| Physical Form | Liquid | Light yellow oily liquid | [1][3] |

| Boiling Point | 246.2 ± 20.0 °C | Predicted | [3] |

| Density | 1.393 ± 0.06 g/cm³ | Predicted | [3] |

| XLogP3 | 4.4 | Computed partition coefficient, indicating low water solubility. | [2] |

| Hydrogen Bond Donors | 0 | [2] | |

| Hydrogen Bond Acceptors | 0 | [2] | |

| Rotatable Bond Count | 1 | [2] | |

| Purity | ≥96.0% | As specified by commercial suppliers. | [1] |

Synthesis and Reactivity Insights

Understanding the synthetic pathways to 2-Bromo-4-chloro-1-isopropylbenzene is crucial for its procurement or in-house preparation. A patented method outlines a multi-step synthesis, providing a logical framework for its construction from simpler precursors.[4]

Conceptual Synthesis Workflow:

The synthesis can be conceptually broken down into the formation of key intermediates and their final assembly. The process involves:

-

Formation of Isopropyl Benzene (Cumene): Alkylation of benzene with propylene.

-

Formation of 4-Chlorotoluene: Chlorination of toluene.

-

Formation of 2-Bromopropane: From isopropanol, sodium bromide, and sulfuric acid.

-

Final Coupling: Reaction of 2-bromopropane, 4-chlorotoluene, and isopropyl benzene under pressure.[4]

This patented approach highlights a practical, albeit multi-step, route to the target molecule, designed for producing pesticide intermediates.[4]

Caption: Conceptual workflow for the synthesis of 2-Bromo-4-chloro-1-isopropylbenzene.

Safety and Handling

Proper handling of halogenated organic compounds is essential to ensure laboratory safety. Based on aggregated GHS data, 2-Bromo-4-chloro-1-isopropylbenzene is classified as hazardous, particularly to the aquatic environment.

GHS Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Storage and Handling Protocol:

-

Storage: The compound should be stored sealed in a dry, well-ventilated place at room temperature.[1]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a chemical fume hood to avoid inhalation of any vapors.

-

Disposal: Due to its high aquatic toxicity, waste must be disposed of as hazardous chemical waste in accordance with local and national regulations. Do not empty into drains.

Conclusion

2-Bromo-4-chloro-1-isopropylbenzene is a halogenated aromatic compound with specific physicochemical properties that make it a useful intermediate in organic synthesis, particularly in the agrochemical sector. This guide has provided a consolidated source of its known properties, identification parameters, a conceptual synthetic route, and crucial safety information. The critical distinction between this compound and its non-documented isopropoxy analogue has been emphasized to ensure scientific accuracy. Researchers and drug development professionals should use this document as a foundational reference, always cross-referencing with supplier-specific safety data sheets before use.

References

-

ChemBK. (2024). 2-bromo-4-chloro-1-methylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67988282, 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773264, 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-bromo-4'-chloro-1,1'-biphenyl. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-chloro-1-isopropylbenzene [sigmaaldrich.com]

- 2. 2-Bromo-4-chloro-1-(1-methylethyl)benzene | C9H10BrCl | CID 67988282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-Bromo-4-chloro-1-isopropoxybenzene in Organic Solvents: A Predictive and Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients and their intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide focuses on 2-Bromo-4-chloro-1-isopropoxybenzene, a substituted aromatic ether with potential applications as a synthetic building block. In the absence of extensive published experimental data, this document provides a comprehensive framework for understanding and determining its solubility in common organic solvents. We will delve into a predictive analysis based on molecular structure and the principle of "like dissolves like." Furthermore, a detailed, self-validating experimental protocol is provided to empower researchers to generate precise and reliable solubility data. This guide is intended to be a practical resource for scientists in chemical research and pharmaceutical development.

Introduction: The Significance of Solubility for this compound

This compound is a halogenated aromatic ether. Such compounds are often key intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The precise control of reaction conditions, the efficiency of purification processes like crystallization, and the ability to formulate a final product are all heavily dependent on a thorough understanding of the solubility of the chemical entities involved.

A literature review indicates a scarcity of publicly available, quantitative solubility data for this compound. This guide, therefore, serves a dual purpose: firstly, to provide a scientifically grounded prediction of its solubility based on its molecular structure and the fundamental principles of physical organic chemistry; and secondly, to offer a robust, step-by-step experimental methodology for the empirical determination of its solubility in a range of organic solvents.

Physicochemical Properties and Predictive Solubility Analysis

The solubility of a compound is governed by its intermolecular interactions with the solvent. The adage "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first analyze its structure:

-

Aromatic Benzene Ring: The core of the molecule is a non-polar, hydrophobic benzene ring.

-

Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative, introducing some polarity. However, their contribution to overall polarity is modest, and they primarily engage in van der Waals interactions.

-

Isopropoxy Group (-O-CH(CH₃)₂): The ether linkage introduces a polar C-O bond and the oxygen atom has lone pairs of electrons that can act as hydrogen bond acceptors.[1][2] This is the most significant polar feature of the molecule. However, the bulky, non-polar isopropyl group can sterically hinder interactions with solvent molecules and increases the overall lipophilicity.

Overall, this compound can be characterized as a molecule of low to moderate polarity with a significant non-polar character due to the large aromatic ring and alkyl group. It lacks the ability to act as a hydrogen bond donor.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in a variety of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The non-polar nature of these solvents will readily solvate the large, non-polar benzene ring and isopropoxy alkyl chain through London dispersion forces. |

| Polar Aprotic | Diethyl Ether, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | High to Moderate | These solvents possess a dipole moment and can interact with the polar ether linkage. Diethyl ether and THF, being ethers themselves, are expected to be excellent solvents.[3][4] Ethyl acetate and acetone should also be effective. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While these alcohols can act as hydrogen bond donors to the ether oxygen, the large non-polar portion of the solute will likely limit its solubility. Solubility is expected to decrease with increasing polarity of the alcohol. |

| Highly Polar | Water | Very Low/Insoluble | The molecule's predominantly non-polar character and inability to overcome the strong hydrogen bonding network of water suggest it will be virtually insoluble in aqueous media.[4] |

Experimental Determination of Solubility: A Validated Protocol

Given the predictive nature of the analysis above, experimental verification is crucial for obtaining accurate solubility data. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Causality in Experimental Design

The choice of the isothermal shake-flask method is deliberate. By allowing a suspension of the solute in the solvent to reach equilibrium at a constant temperature, we ensure that the measured concentration represents the true thermodynamic solubility. This method is robust and less susceptible to kinetic artifacts that can affect other techniques.

Experimental Workflow Diagram

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

Protocol:

-

Preparation:

-

To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sampling and Analysis (Gravimetric Method):

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any solid particles.

-

Dispense the filtered aliquot into a pre-weighed, dry container.

-

Record the exact weight of the aliquot.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solute.

-

Once all the solvent has been removed, weigh the container with the solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the container from the final weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Safety Precautions

-

Always handle this compound and organic solvents in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[7][8]

-

Avoid inhalation of vapors and contact with skin and eyes.[6]

Conclusion

For applications in research and development, these predictions should be confirmed through empirical measurement. The provided isothermal shake-flask protocol offers a reliable and self-validating method for generating accurate solubility data. This combination of predictive analysis and a robust experimental framework provides a comprehensive guide for researchers working with this compound.

References

-

PubChem. 2-Bromo-4-chloro-1-(1-methylethyl)benzene. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-bromo-4-chloro-1-methylbenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). [Link]

-

PubChem. 2-Bromo-4-chloro-1-fluorobenzene. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

CK-12 Foundation. Physical and Chemical Properties of Ethers. [Link]

-

Solubility of Things. Ethers: Structure, Properties, and Reactions. [Link]

-